molecular formula C₃₀H₄₈N₈O₁₀ B1140776 Dipyridamole Mono-O-beta-D-glucuronide CAS No. 63912-02-7

Dipyridamole Mono-O-beta-D-glucuronide

カタログ番号 B1140776
CAS番号: 63912-02-7
分子量: 680.75
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Dipyridamole derivatives, including glucuronide forms, involves complex chemical processes aimed at enhancing their solubility and biological activity. One method involves reacting Dipyridamole with hydrochloric acid to produce a hydrochloride trihydrate form, which may relate to the synthesis of its glucuronide derivatives by enhancing solubility and potentially aiding further modification into glucuronide forms (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

Molecular Structure Analysis

The glucuronide modification of Dipyridamole involves the addition of a glucuronic acid moiety, which significantly alters its molecular structure. This modification is crucial for the drug's metabolism and excretion. Molecular docking and modeling studies can provide insights into the structural stability and hydrogen bonding patterns, influencing the molecular interactions and properties of Dipyridamole glucuronides (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

Chemical Reactions and Properties

Dipyridamole and its derivatives, including glucuronides, exhibit a range of chemical reactions and properties, such as inhibition of platelet aggregation, enhancement of cyclic adenosine monophosphate (cAMP) levels, and potent antioxidant effects. These properties are attributed to its complex chemical structure, capable of engaging in various biochemical pathways (Kim, H.-H., & Liao, J., 2008).

Physical Properties Analysis

The physical properties of Dipyridamole glucuronides, such as solubility, are influenced by the glucuronidation process. Glucuronides generally exhibit improved water solubility compared to their parent compounds, affecting their pharmacokinetic profiles and enhancing their excretion from the body. The hydrochloride trihydrate form of Dipyridamole, for example, demonstrates increased water solubility, which may be indicative of the solubility characteristics of its glucuronide derivatives (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).

Chemical Properties Analysis

The chemical properties of Dipyridamole glucuronides, such as their reactivity, stability, and interactions with biological molecules, are critical for their biological activities. The introduction of a glucuronic acid moiety can enhance the compound's reactivity with enzymes like beta-glucuronidase, affecting its metabolism and the release of the active drug in the body. Understanding these properties is essential for elucidating the drug's mechanism of action and optimizing its therapeutic efficacy (Brozna, J., Horan, M., & Carson, Steven D., 1990).

科学的研究の応用

Metabolism and Excretion

Dipyridamole is metabolized in the liver and is mainly excreted as glucuronide conjugates through bile, with enterohepatic recirculation potentially delaying excretion. This metabolism pathway suggests a significant role of Dipyridamole Mono-O-beta-D-glucuronide in the drug's elimination process, highlighting the importance of understanding glucuronidation and its implications for dipyridamole's pharmacokinetics and pharmacodynamics (Khalil, Belal, & Al-badr, 2005).

Enzymatic Targeting for Cancer Therapy

The use of beta-glucuronidase as a target for prodrug activation, specifically through glucuronide conjugates, has been explored as an innovative approach to cancer therapy. This strategy involves synthesizing prodrugs that are activated by beta-glucuronidase, an enzyme overexpressed in certain tumor microenvironments. This selective activation aims to enhance the concentration of active drugs at tumor sites, thereby maximizing anti-tumor effects while minimizing systemic toxicity. The success of this approach depends on the efficient design and utilization of glucuronide conjugates, such as this compound, to achieve targeted drug delivery and activation (de Graaf et al., 2002).

Enzyme-Activated Imaging Probes

The development of enzyme-activated imaging probes using glucuronide conjugates offers a novel method for the real-time detection of enzymes such as beta-glucuronidase in living cells and animal models. This approach has been applied to monitor enzyme activity in various pathophysiological processes, including cancer and drug metabolism. By designing specific glucuronide-based probes, researchers can visualize and quantify enzyme activity in real-time, providing valuable insights into disease mechanisms and therapeutic responses. Such applications underscore the versatility of glucuronide conjugates, including this compound, in biomedical research and diagnostic imaging (Jin et al., 2018).

作用機序

Target of Action

Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.

Mode of Action

As a PDE inhibitor, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.

Pharmacokinetics

It is excreted in the bile and urine .

Result of Action

This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .

特性

IUPAC Name

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINLJWRYFLLHGA-LGVHZZHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675872
Record name 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63912-02-7
Record name 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。